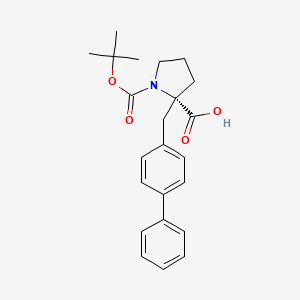
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
Mechanism of Action
Target of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can form an intramolecular n-h…o hydrogen bond in each molecule .
Action Environment
It’s known that the molecules are linked by weak c-h…o interactions; halogen-halogen interactions are also observed .
Preparation Methods
The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzonitrile with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Scientific Research Applications
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide can be compared with other similar compounds such as:
4-bromo-2-fluoro-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group, which affects its reactivity and biological activity.
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a nitro group, leading to different chemical properties and applications.
4-bromo-2-fluoro-N-(4-hydroxyphenyl)benzamide: The presence of a hydroxy group influences its solubility and reactivity compared to the nitro derivative.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFBPSJIOVSKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2620102.png)
![7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620104.png)

![(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620106.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2620109.png)


![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)

![methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers](/img/structure/B2620121.png)

![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)
